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Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-54119936, a potent and selective

inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt

is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells and

the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).

Th17 cells and IL-17 are key drivers in the pathogenesis of numerous autoimmune and

inflammatory diseases. Consequently, the inhibition of RORγt presents a compelling

therapeutic strategy. This document details the mechanism of action of JNJ-54119936,

summarizes its in vitro and cellular potency, provides representative experimental protocols for

key assays, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Th17 Cells and the RORγt Target
Th17 cells are a distinct lineage of CD4+ T helper cells essential for host defense against

certain extracellular bacteria and fungi. However, their dysregulation is a hallmark of various

autoimmune disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel

disease. The differentiation of naive CD4+ T cells into the Th17 lineage is orchestrated by a

specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6

(IL-6). These cytokines activate signaling cascades that culminate in the expression and

activation of RORγt.

RORγt, a nuclear receptor, then binds to specific DNA sequences known as ROR response

elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, thereby
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driving their transcription. This leads to the production and secretion of IL-17, a potent pro-

inflammatory cytokine that recruits neutrophils and other immune cells to sites of inflammation,

amplifying the inflammatory response.

JNJ-54119936: A Potent RORγt Inverse Agonist
JNJ-54119936 is a small molecule inhibitor that functions as an inverse agonist of RORγt.

Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist

reduces the constitutive activity of the receptor. In the context of RORγt, JNJ-54119936 binds

to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational

change in the receptor, leading to the dissociation of co-activator proteins and the recruitment

of co-repressor complexes to the RORγt-DNA interface. The net result is the repression of

RORγt-mediated gene transcription, leading to a significant reduction in the production of IL-17

and other Th17-associated cytokines.

Quantitative Data Summary
The potency of JNJ-54119936 has been characterized in various in vitro and cellular assays.

The following table summarizes the key quantitative data available for this compound.

Assay Type Target/System Parameter Value Reference

Biochemical

Assay

ThermoFluor

Binding Assay

RORγ Ligand

Binding Domain
qKd 5.3 nM

Cellular Assays

One-Hybrid LBD

Assay

GAL4-RORγ-

LBD fusion in

HEK293T cells

IC50 30 nM

Human Whole

Blood (hWB)

Assay

IL-17A

production in

stimulated

human whole

blood

IC50 332 nM
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Signaling Pathways and Mechanisms
The following diagrams illustrate the Th17 differentiation pathway and the mechanism of action

of JNJ-54119936.
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Figure 1. Simplified Th17 Cell Differentiation Pathway.
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Figure 2. Mechanism of Action of JNJ-54119936.

Experimental Protocols
The following sections provide detailed, representative methodologies for the key assays used

to characterize JNJ-54119936.

ThermoFluor Binding Assay
This assay measures the binding affinity of a compound to a target protein by monitoring

changes in the protein's thermal stability.

Principle: The binding of a ligand to a protein generally increases its thermal stability. A

fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds

with increasing temperature, more hydrophobic regions are exposed, leading to an increase in

fluorescence. The temperature at which the protein unfolds (the melting temperature, Tm) is

determined. A shift in Tm in the presence of a compound indicates binding.
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Protocol:

Reagents and Materials:

Purified RORγ ligand-binding domain (LBD).

ThermoFluor buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

SYPRO Orange fluorescent dye (5000x stock in DMSO).

JNJ-54119936 stock solution in DMSO.

96-well or 384-well PCR plates.

Real-time PCR instrument capable of thermal melts.

Procedure:

1. Prepare a master mix containing the RORγ LBD at a final concentration of 2 µM and

SYPRO Orange dye at a final dilution of 1:1000 in ThermoFluor buffer.

2. Dispense 20 µL of the master mix into each well of the PCR plate.

3. Prepare serial dilutions of JNJ-54119936 in DMSO, and then dilute into ThermoFluor

buffer to the desired final concentrations. Add 1 µL of the compound dilutions to the

appropriate wells. Include a DMSO-only control.

4. Seal the plate and centrifuge briefly to mix and remove bubbles.

5. Place the plate in the real-time PCR instrument.

6. Set the instrument to ramp the temperature from 25°C to 95°C with a heating rate of 0.5°C

per minute.

7. Monitor the fluorescence of SYPRO Orange at each temperature increment.

8. The Tm is calculated as the inflection point of the melting curve. The dissociation constant

(Kd) can be determined by fitting the change in Tm as a function of the ligand
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concentration to a binding isotherm.

One-Hybrid Ligand-Binding Domain (LBD) Assay
This is a cell-based reporter gene assay to measure the functional activity of a compound on a

nuclear receptor.

Principle: A fusion protein is created consisting of the DNA-binding domain (DBD) of a yeast

transcription factor (e.g., GAL4) and the LBD of the nuclear receptor of interest (RORγ). This

construct is co-transfected into mammalian cells with a reporter plasmid containing a promoter

with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene

(e.g., luciferase). In the absence of an inverse agonist, the RORγ-LBD has some constitutive

activity, leading to luciferase expression. An inverse agonist will bind to the LBD, recruit co-

repressors, and inhibit this transcription.

Protocol:

Reagents and Materials:

HEK293T cells.

Expression plasmid for GAL4-RORγ-LBD fusion protein.

Reporter plasmid with GAL4 UAS driving luciferase expression (e.g., pFR-Luc).

Control plasmid for transfection efficiency normalization (e.g., expressing Renilla

luciferase).

Transfection reagent (e.g., Lipofectamine).

Cell culture medium (e.g., DMEM with 10% FBS).

JNJ-54119936 stock solution in DMSO.

Luciferase assay reagent.

Luminometer.
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Procedure:

1. Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at

the time of transfection.

2. The next day, co-transfect the cells with the GAL4-RORγ-LBD expression plasmid, the

luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent

according to the manufacturer's protocol.

3. After 4-6 hours of incubation, replace the transfection medium with fresh cell culture

medium.

4. Prepare serial dilutions of JNJ-54119936 in cell culture medium. Add the compound

dilutions to the transfected cells. Include a DMSO-only control.

5. Incubate the cells for 24 hours.

6. Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer

and a dual-luciferase reporter assay system.

7. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

differences in transfection efficiency and cell viability.

8. The IC50 value is calculated by plotting the normalized luciferase activity against the log of

the compound concentration and fitting the data to a four-parameter logistic equation.

Human Whole Blood (hWB) Assay
This assay measures the effect of a compound on cytokine production in a more physiologically

relevant ex vivo system.

Principle: Whole blood contains the necessary immune cells (including T cells and antigen-

presenting cells) to mount an immune response. By stimulating the blood with agents that

mimic T cell activation, the production of cytokines like IL-17 can be induced. The inhibitory

effect of a compound on this cytokine production can then be measured.

Protocol:
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Reagents and Materials:

Freshly drawn human whole blood from healthy donors, collected in sodium heparin tubes.

RPMI 1640 medium.

T cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or a mitogen like

Phytohemagglutinin (PHA)).

JNJ-54119936 stock solution in DMSO.

Human IL-17A ELISA kit or flow cytometry antibodies for intracellular cytokine staining.

Procedure:

1. Dilute the whole blood 1:1 with RPMI 1640 medium.

2. Add the diluted blood to a 96-well plate.

3. Prepare serial dilutions of JNJ-54119936 in RPMI 1640. Add the compound dilutions to

the wells. Include a DMSO-only control.

4. Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

5. Add the T cell stimulants to the wells to induce IL-17 production.

6. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

7. After incubation, centrifuge the plate to pellet the cells.

8. Collect the plasma supernatant and measure the concentration of IL-17A using an ELISA

kit according to the manufacturer's instructions.

9. The IC50 value is determined by plotting the IL-17A concentration against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization
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The following diagram outlines the general workflow for the characterization of an RORγt

inverse agonist like JNJ-54119936.
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Figure 3. General Experimental Workflow for RORγt Inverse Agonist Characterization.

Conclusion
JNJ-54119936 is a high-affinity RORγt inverse agonist that effectively suppresses RORγt-

mediated transcription and subsequent IL-17 production. Its potency has been demonstrated in

both biochemical and cell-based assays, including the physiologically relevant human whole

blood assay. The data and methodologies presented in this guide underscore the potential of

JNJ-54119936 as a valuable research tool for elucidating the role of the Th17/RORγt/IL-17 axis

in health and disease, and as a promising therapeutic candidate for the treatment of

autoimmune and inflammatory conditions. Further preclinical and clinical investigations are

warranted to fully establish its therapeutic utility.

To cite this document: BenchChem. [The Role of JNJ-54119936 in Th17 Cell Research: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10825128#role-of-jnj-54119936-in-th17-cell-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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